

Application Notes and Protocols for the Characterization of Catharanthine Tartrate Derivatives

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Compound of Interest

Compound Name: Catharanthine Tartrate

Cat. No.: B15577702

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These application notes provide detailed methodologies for the analytical characterization of **Catharanthine Tartrate** and its derivatives, tailored for researchers, scientists, and professionals in drug development. The protocols cover chromatographic, spectrometric, and thermal analysis techniques.

High-Performance Liquid Chromatography (HPLC-UV) for Quantification

Application Note: High-Performance Liquid Chromatography with UV detection is a robust and widely used method for the separation and quantification of Catharanthine and its related alkaloids in various samples, including plant extracts and pharmaceutical formulations.^{[1][2][3]} The selection of a C18 reversed-phase column is common for analyzing these structurally similar compounds.^[4] Method optimization, particularly of the mobile phase composition, is crucial for achieving adequate resolution.^[4]

Experimental Protocol

Protocol 1: HPLC-UV Analysis of Catharanthine

- Instrumentation:
 - HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.^[5]

- Zorbax Eclipse plus C18 column (250 mm x 4.6 mm, 5 μ m) or equivalent.[4]
- Data acquisition and processing software.
- Sample Preparation (from *Catharanthus roseus* leaves):
 - Weigh 5 g of dried, powdered leaf material.[4]
 - Perform extraction three times with 30 mL of 90% ethanol for 12 hours each time at room temperature.[4]
 - Filter the combined ethanol extracts and concentrate using a rotary evaporator to about 10 mL.[4]
 - Dilute the concentrate with 10 mL of water and acidify with 10 mL of 3% HCl.[4]
 - Wash the acidic solution three times with 30 mL of hexane to remove non-alkaloidal components.[4]
 - Filter the resulting aqueous layer containing the alkaloid hydrochlorides before injection.[4]
- Chromatographic Conditions:
 - Mobile Phase: Acetonitrile and 0.1M phosphate buffer containing 0.5% glacial acetic acid (21:79, v/v), adjusted to pH 3.5.[6]
 - Flow Rate: 1.2 mL/min.[6]
 - Column Temperature: 35°C.[4]
 - Injection Volume: 10 μ L.[4]
 - Detection Wavelength: 254 nm.[5]
 - Run Time: Approximately 20-30 minutes to ensure elution of all compounds of interest.[4][7]
- Quantification:

- Prepare a calibration curve using standard solutions of **Catharanthine Tartrate** of known concentrations (e.g., 0.25 µg/mL to 25 µg/mL).[5][6]
- Calculate the concentration of Catharanthine in the sample by comparing its peak area to the calibration curve.

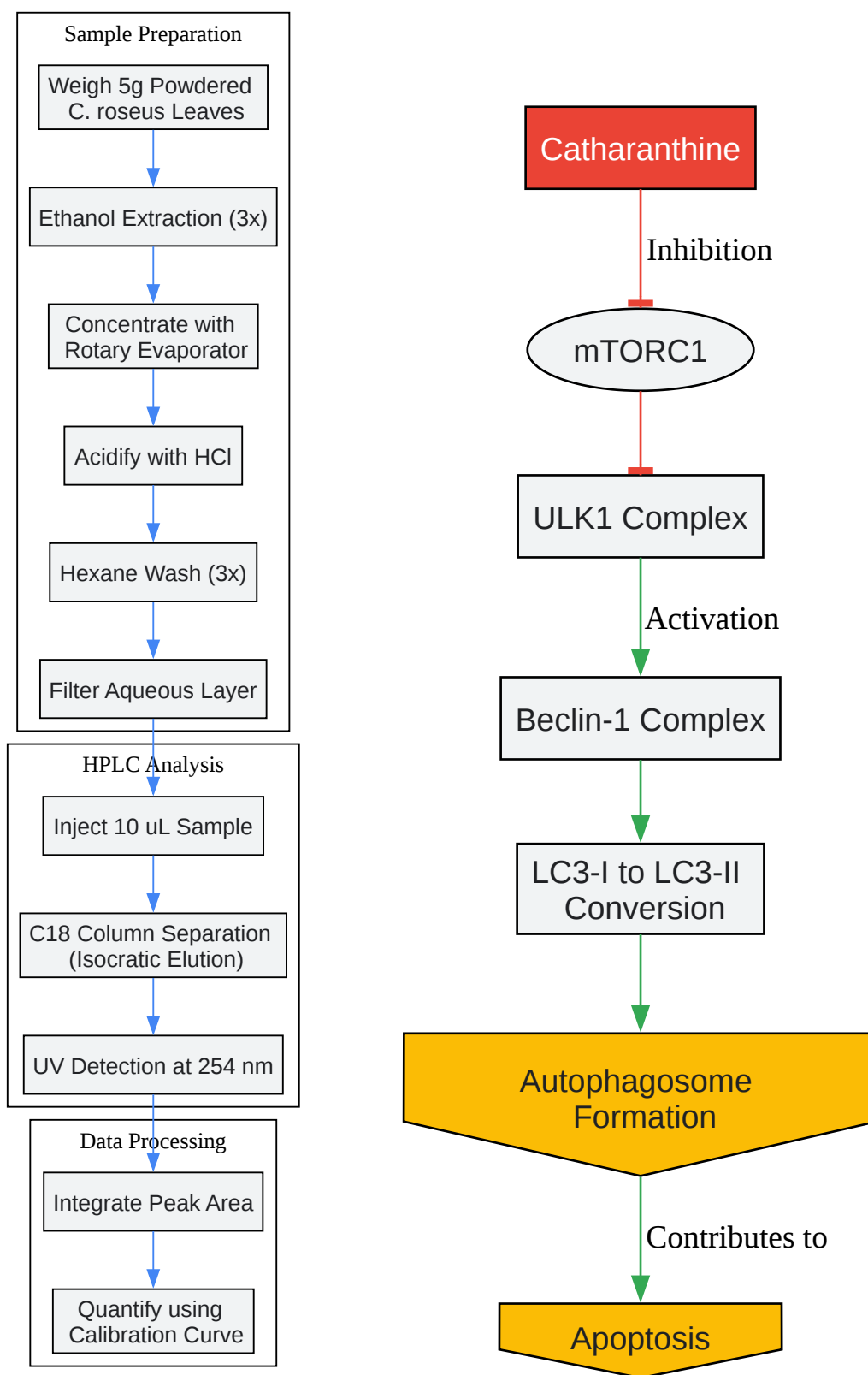
Quantitative Data

Table 1: HPLC Retention Times for Catharanthus Alkaloids.

Alkaloid	Retention Time (min)
Vindoline	10.28
Vincristine	12.46
Catharanthine	13.96
Vinblastine	19.59

Data based on a specific isocratic HPLC method. Retention times may vary with different conditions and columns.[4][7]

Workflow Diagram



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